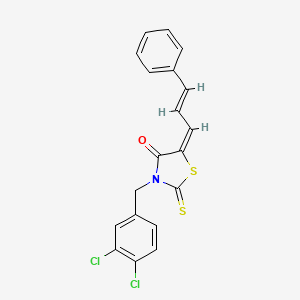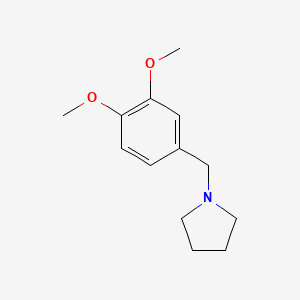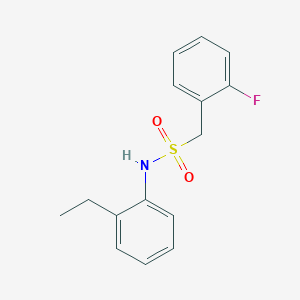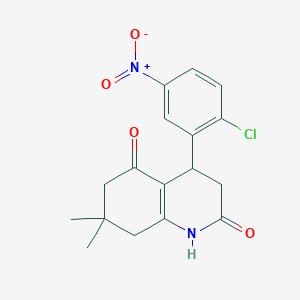![molecular formula C28H22O6S B4657162 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate](/img/structure/B4657162.png)
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate
描述
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate, also known as DSB, is a chemical compound that has been widely used in scientific research. It is a member of the benzophenone family and is commonly used as a photosensitizer in photodynamic therapy.
作用机制
The mechanism of action of 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate involves the generation of reactive oxygen species (ROS) upon exposure to light. The ROS generated by 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been shown to have a high quantum yield of singlet oxygen generation, which makes it an effective photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has also been shown to inhibit the growth of cancer cells by causing cell cycle arrest. In addition, 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been shown to have anti-inflammatory properties and has been used in the treatment of rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate in lab experiments is its high quantum yield of singlet oxygen generation, which makes it an effective photosensitizer in photodynamic therapy. 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate is also relatively easy to synthesize and purify, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research involving 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate. One area of research is the development of new photosensitizers that have improved properties compared to 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate. Another area of research is the use of 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its effectiveness in cancer treatment. Additionally, there is a need for more research on the biochemical and physiological effects of 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate, particularly its effects on normal cells and tissues.
科学研究应用
2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been extensively used in scientific research as a photosensitizer in photodynamic therapy. Photodynamic therapy is a non-invasive treatment that involves the use of a photosensitizer, light, and oxygen to selectively destroy cancer cells. 2-[(3,4-dimethylphenyl)sulfonyl]-1,4-phenylene dibenzoate has been shown to have excellent photodynamic properties and has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and skin cancer.
属性
IUPAC Name |
[4-benzoyloxy-3-(3,4-dimethylphenyl)sulfonylphenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6S/c1-19-13-15-24(17-20(19)2)35(31,32)26-18-23(33-27(29)21-9-5-3-6-10-21)14-16-25(26)34-28(30)22-11-7-4-8-12-22/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTKPMKPIKZDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Benzoyloxy-3-(3,4-dimethylphenyl)sulfonylphenyl] benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4657090.png)
![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4657095.png)
![4-chloro-N-(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4657102.png)
![3-(4-methoxyphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4657107.png)
![N-ethyl-1'-methyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4657111.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide](/img/structure/B4657114.png)


![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4657152.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4657161.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4657179.png)